molecular formula C23H25FN4O2 B2490796 N-(4-(diethylamino)-2-methylphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040634-13-6

N-(4-(diethylamino)-2-methylphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2490796
CAS RN: 1040634-13-6
M. Wt: 408.477
InChI Key: LAUKAXXHOGAVFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-(4-(diethylamino)-2-methylphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide" involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. These processes are designed to introduce specific functional groups and to build the complex molecular architecture characteristic of this compound class. For instance, the synthesis of related compounds involves the initial formation of an intermediate through condensation, followed by cyclization to form the core pyridazine or pyrimidine rings, and further functionalization to introduce various substituents such as fluorobenzyl groups (Hao et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is characterized by the presence of a dihydropyridazine or pyrimidine core, substituted with various functional groups including diethylamino, methylphenyl, and fluorobenzyl moieties. The structure significantly influences the compound's chemical behavior and interactions. Crystal structure determination methods, such as X-ray crystallography, have been utilized to elucidate the precise arrangement of atoms within these molecules, providing insights into their three-dimensional configuration and potential interaction sites for biological targets (Lu et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of "this compound" is influenced by its functional groups. For example, the presence of the carboxamide group can participate in condensation reactions, while the fluorobenzyl moiety may undergo electrophilic substitution reactions. These properties are crucial for further chemical modifications and for the compound's interaction with biological molecules (Jin et al., 2018).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and stability, are critical for its application in scientific research. These properties are influenced by the compound's molecular structure and determine its suitability for use in various experimental conditions. For example, the solubility in organic solvents or water can affect its application in biological studies or chemical syntheses (Patil et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity or basicity, and the potential for forming bonds or interactions with other molecules, are fundamental aspects of "this compound." These properties are pivotal in determining the compound's behavior in chemical reactions and its interactions within biological systems, influencing its potential applications in areas such as medicinal chemistry and material science (Liu et al., 2020).

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-4-27(5-2)19-9-10-20(16(3)13-19)25-23(30)21-11-12-22(29)28(26-21)15-17-7-6-8-18(24)14-17/h6-14H,4-5,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUKAXXHOGAVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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